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molecular formula C12H17NO5 B8573667 Ethyl 3,4,5-trimethoxyphenylcarbamate

Ethyl 3,4,5-trimethoxyphenylcarbamate

Cat. No. B8573667
M. Wt: 255.27 g/mol
InChI Key: NKSMNLGPPHFQHA-UHFFFAOYSA-N
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Patent
US05753663

Procedure details

To a solution of 3,4,5-trimethoxyaniline (6 g) in tetrahydrofuran (125 ml) at room temperature was added potassium carbonate (5.42 g) followed by ethyl chloroformate (3.55 g). The mixture was stirred at room temperature for 48 hours, then solvent removed under reduced pressure. The residue was stirred with diethyl ether and filtered. The solid material remaining on the filter was extracted with acetone, the organic extracts combined, and solvent removed from the combined extracts under reduced pressure, to give a residue of ethyl 3,4,5-trimethoxyphenylcarbamate (6.05 g)
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
5.42 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
3.55 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:7]=[C:8]([O:12][CH3:13])[C:9]=1[O:10][CH3:11])[NH2:6].C(=O)([O-])[O-].[K+].[K+].Cl[C:21]([O:23][CH2:24][CH3:25])=[O:22]>O1CCCC1>[CH3:13][O:12][C:8]1[CH:7]=[C:5]([NH:6][C:21](=[O:22])[O:23][CH2:24][CH3:25])[CH:4]=[C:3]([O:2][CH3:1])[C:9]=1[O:10][CH3:11] |f:1.2.3|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
COC=1C=C(N)C=C(C1OC)OC
Name
Quantity
5.42 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
125 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
3.55 g
Type
reactant
Smiles
ClC(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
solvent removed under reduced pressure
STIRRING
Type
STIRRING
Details
The residue was stirred with diethyl ether
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
was extracted with acetone
CUSTOM
Type
CUSTOM
Details
solvent removed from the combined extracts under reduced pressure

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
COC=1C=C(C=C(C1OC)OC)NC(OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.05 g
YIELD: CALCULATEDPERCENTYIELD 72.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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